molecular formula C20H17N5OS B2377611 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415622-51-2

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2377611
CAS No.: 2415622-51-2
M. Wt: 375.45
InChI Key: AQDWYVJHNDBMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex heterocyclic compound It features an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl group, and a tetrahydroquinazoline moiety

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of an imidazo[2,1-b][1,3]thiazole ring with a tetrahydroquinazoline moiety makes it a versatile scaffold for drug development .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(18-15-3-1-2-4-16(15)21-12-22-18)23-14-7-5-13(6-8-14)17-11-25-9-10-27-20(25)24-17/h5-12H,1-4H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDWYVJHNDBMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.